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Clinical Discontinuation Profile of Nemtabrutinib

The following table summarizes primary discontinuation reasons and key characteristics from the phase 2

BELLWAVE-001 trial in patients with CLL/SLL [1]:

Aspect Details

Trial & Population BELLWAVE-001 (CLL/SLL), Heavily pre-treated (median 4 prior lines), 96% had
prior BTK inhibitor therapy [1]

Discontinuation 56 out of 74 patients (75.7%) discontinued treatment [1]
Rate

| Primary Reasons for Discontinuation | « Disease Progression: 24 patients (32.4%) « Adverse Events
(AEs): 8 patients (10.8%) * Other Reasons: Physician decision, withdrawal of consent, other unspecified
reasons [1] | | Common Treatment-Emergent AEs (Any Grade) | Dysgeusia (36%), Hypertension (35%),
Diarrhea (28%), Decreased Neutrophil Count (31%), Fatigue (32%) [1] | | Common Grade >3 AEs |
Decreased Neutrophil Count (27%), Hypertension (14%), Pneumonia (14%), Anemia (12%) [1] |
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Troubleshooting Guides and FAQs

Here are answers to specific issues you might encounter in a research and development context.

FAQ 1: What are the most common on-target and off-target toxicities to monitor?

¢ On-Target (BTK-related): As a reversible BTK inhibitor, Nemtabrutinib's safety profile differs from
covalent BTKis. In clinical trials, hypertension and hematologic toxicities (particularly decreased
neutrophil count) were notable grade 3+ events [1].

o Off-Target: Biochemical profiling indicates Nemtabrutinib inhibits several kinases beyond BTK. It
has shown activity against growth factor receptor tyrosine kinases and can downregulate MAPK
signaling via MEK [2]. This cross-reactivity profile may influence both the drug's efficacy in non-
hematological cancers and its safety signature, which appears to have a low incidence of atrial
fibrillation in early data [1] [3].

FAQ 2: What are the primary mechanisms of acquired resistance leading to treatment discontinuation

due to progression?

e BTK C481 Mutations: Nemtabrutinib is designed to overcome the common C481 mutation that
confers resistance to covalent BTK inhibitors (e.g., Ibrutinib, Acalabrutinib) [4]. Therefore, progression
may not be primarily driven by this mutation.

¢ Novel BTK Mutations: Emerging research on non-covalent BTKis like Pirtobrutinib has identified
acquired resistance mutations in BTK outside of the C481 position (e.g., BTK L528W) [4]. It is
critical to investigate whether similar novel mutations arise under Nemtabrutinib selective pressure.

e Bypass Signaling Pathways: Resistance can also develop through the activation of alternative
survival pathways independent of BTK. Research into combination therapies with agents like BCL-2
inhibitors (Venetoclax) is ongoing to address this challenge [4].

FAQ 3: What clinical and laboratory parameters are crucial for monitoring to prevent

discontinuation?

e For Hematologic Toxicity: Regularly monitor Complete Blood Count (CBC) with differential. The
high incidence of neutropenia (31% any grade, 27% grade =3) suggests this is a key parameter. Dose
modifications or growth factor support may be necessary [1].

¢ For Cardiovascular Toxicity: Implement regular blood pressure monitoring due to the occurrence
of hypertension. Although atrial fibrillation is rare, baseline and periodic cardiovascular assessment is
prudent [1] [5].

¢ For Efficacy and Resistance: Conduct regular tumor burden assessments (e.g., imaging,
lymphocytosis counts). For research purposes, ctDNA sequencing of the BTK gene can help identify
emerging resistance mutations before clinical progression becomes evident [4].
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Experimental Pathway and Workflow Diagrams

The following diagrams outline key signaling pathways and a recommended monitoring workflow for your

research.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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